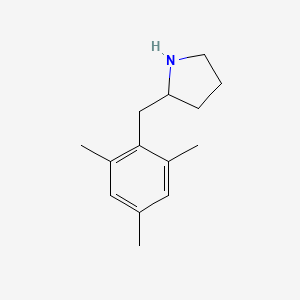

2-(2,4,6-Trimethylbenzyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

2-[(2,4,6-trimethylphenyl)methyl]pyrrolidine |

InChI |

InChI=1S/C14H21N/c1-10-7-11(2)14(12(3)8-10)9-13-5-4-6-15-13/h7-8,13,15H,4-6,9H2,1-3H3 |

InChI Key |

GXYUPGWHBZNOBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC2CCCN2)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 2,4,6 Trimethylbenzyl Pyrrolidine and Analogues

Ring-Forming Reactions Incorporating the 2,4,6-Trimethylbenzyl Moiety

A more sophisticated approach involves constructing the pyrrolidine (B122466) ring itself, which allows for greater control over the stereochemistry and substitution pattern of the final product. The 1,3-dipolar cycloaddition reaction is a powerful tool for this purpose. rsc.org

The [3+2] cycloaddition between an azomethine ylide (a nitrogen-based 1,3-dipole) and a dipolarophile (typically an alkene) is one of the most efficient methods for synthesizing substituted pyrrolidines. nih.govwikipedia.org This reaction can create up to four new stereocenters in a single step, making it highly valuable for asymmetric synthesis. wikipedia.orgnih.govacs.org

Azomethine ylides are transient species that are typically generated in situ. wikipedia.orgmdpi.com A common method for their generation is the condensation of an α-amino acid with an aldehyde. wikipedia.org To synthesize 2-(2,4,6-trimethylbenzyl)pyrrolidine, a strategy could involve the reaction of an azomethine ylide with a dipolarophile containing the 2,4,6-trimethylbenzyl group.

For example, an azomethine ylide generated from sarcosine (B1681465) and paraformaldehyde could react with a vinyl-mesitylene derivative. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipole and the dipolarophile. The reaction is generally concerted and proceeds in a suprafacial manner, with a preference for the endo product. wikipedia.org

| Azomethine Ylide Precursors | Dipolarophile | Resulting Pyrrolidine Skeleton |

|---|---|---|

| Glycine Ester + Benzaldehyde | N-Phenylmaleimide | Polycyclic Spirooxindole-pyrrolidine |

| Sarcosine + Isatin | (E)-Chalcone | Disubstituted Spiro-pyrrolidine |

| Proline + Paraformaldehyde | Dimethyl Acetylenedicarboxylate | Fused Pyrrolizidine System |

Table 2: Examples of Azomethine Ylide Cycloadditions with Various Dipolarophiles. mdpi.comnih.govnih.gov

Achieving high enantioselectivity in 1,3-dipolar cycloadditions is a key objective. This can be accomplished using several strategies, including the use of chiral auxiliaries and organocatalysis.

Chiral auxiliaries are chiral molecules that are temporarily incorporated into one of the reactants to direct the stereochemical outcome of the reaction. acs.orgmetu.edu.tr For instance, a chiral auxiliary like Oppolzer's camphorsultam or an Evans oxazolidinone can be attached to an acrylate (B77674) dipolarophile. acs.org The bulky chiral group blocks one face of the dipolarophile, forcing the azomethine ylide to approach from the less hindered face, resulting in a highly diastereoselective cycloaddition. The auxiliary can then be cleaved to yield the enantioenriched pyrrolidine product. acs.org

Organocatalysis offers an alternative, atom-economical approach where a small chiral organic molecule is used in catalytic amounts to induce enantioselectivity. benthamdirect.combohrium.com Chiral pyrrolidine derivatives themselves, such as diarylprolinol silyl (B83357) ethers, have proven to be highly effective organocatalysts for various transformations, including Michael additions that can lead to pyrrolidine precursors. beilstein-journals.org In the context of [3+2] cycloadditions, chiral metal complexes (e.g., copper or silver) with chiral ligands or chiral Brønsted acids can coordinate to the reactants, creating a chiral environment that dictates the facial selectivity of the addition. nih.govnih.gov

| Strategy | Example | Typical Diastereomeric Ratio (dr) | Typical Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | Oppolzer's Camphorsultam on Acrylate | >95:5 | >98 | acs.org |

| Organocatalysis | Diarylprolinol Silyl Ether | up to 78:22 (syn/anti) | up to ~70 | beilstein-journals.org |

| Chiral Metal Catalyst | Cu(I) / Chiral Ligand | >99:1 | up to 99 | nih.gov |

Table 3: Comparison of Stereocontrol Strategies in Pyrrolidine Synthesis.

Enantioselective and Diastereoselective 1,3-Dipolar Cycloadditions

Influence of Steric Hindrance from the Trimethylbenzyl Group on Stereocontrol

In asymmetric synthesis, the steric properties of directing groups are fundamental to achieving high levels of stereocontrol. A bulky substituent like the 2,4,6-trimethylbenzyl (mesityl) group, when attached to a pyrrolidine ring or its precursor, can exert significant steric influence, dictating the facial selectivity of approaching reagents. This steric hindrance can block one face of a reactive intermediate, forcing a reaction to occur from the less hindered direction, thereby controlling the formation of new stereocenters.

For instance, in reactions involving the formation of the pyrrolidine ring or the functionalization of a pre-existing one, the large steric profile of the trimethylbenzyl group can be leveraged to achieve high diastereoselectivity. The ortho-methyl groups of the mesityl substituent prevent free rotation around the benzyl-nitrogen bond, creating a rigid conformation. This conformational locking establishes a well-defined steric environment around the reactive center. In catalytic processes, this steric bulk can influence how the substrate binds to the catalyst's active site, enhancing the differentiation between diastereomeric transition states and leading to higher enantiomeric or diastereomeric excess. nih.gov While specific studies on the this compound compound are not extensively detailed in the provided context, the principles of steric control are well-established. For example, in asymmetric hydrogenations or alkylations of pyrrolidine precursors, a bulky N-aryl group can effectively shield one face of the molecule, guiding the incoming reactant to the opposite side. nih.gov

Reductive Amination Pathways to N-Substituted Pyrrolidines

Reductive amination is one of the most efficient and widely used methods for the formation of C-N bonds and the synthesis of N-substituted pyrrolidines. nih.gov This strategy typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. nih.govmdpi.com

A powerful extension of this methodology is the cascade or successive reductive amination of diketone precursors, which allows for the direct construction of the pyrrolidine ring in a single operational step. mdpi.comresearchgate.net This approach involves the reaction of a 1,4-dicarbonyl compound with a primary amine. The initial reaction forms an enamine or iminium ion, which then undergoes intramolecular cyclization followed by a second reductive amination event to yield the N-substituted pyrrolidine.

Recent research has demonstrated a practical iridium-catalyzed successive reductive amination of diketones with anilines to furnish N-aryl-substituted pyrrolidines in good to excellent yields. mdpi.comresearchgate.net This process operates under mild conditions and showcases the potential for scale-up and the use of water as a solvent, highlighting its applicability in organic synthesis. mdpi.comresearchgate.net The reaction proceeds via a transfer hydrogenation mechanism, offering a robust route to these important heterocyclic structures. mdpi.com

The reduction step in reductive amination can be achieved through various methods, with catalytic hydrogenation and transfer hydrogenation being particularly prominent. mdpi.comnih.gov

Catalytic Hydrogenation: This method often employs heterogeneous catalysts, such as rhodium or palladium on carbon (Pd/C), under a hydrogen atmosphere. acs.orgworktribe.com It is a highly effective technique for the reduction of imine intermediates and can also be used for the complete reduction of substituted pyrroles to afford functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters. acs.org

Transfer Hydrogenation: This approach utilizes a hydrogen donor molecule, such as formic acid or isopropanol, in the presence of a transition metal catalyst, commonly based on iridium or ruthenium. nih.govmdpi.com Transfer hydrogenation is often preferred for its operational simplicity and milder reaction conditions, avoiding the need for high-pressure hydrogenation equipment. mdpi.comresearchgate.net Iridium-catalyzed transfer hydrogenation has been successfully applied to the reductive amination of diketones, providing an efficient pathway to N-aryl-substituted pyrrolidines. mdpi.comresearchgate.net

| Method | Catalyst System | Hydrogen Source | Key Features |

| Catalytic Hydrogenation | Rhodium, Palladium (e.g., Pd/C) | H₂ gas | High efficiency, excellent diastereoselectivity for pyrrole (B145914) reduction. acs.org |

| Transfer Hydrogenation | Iridium complexes | Formic acid, Isopropanol | Mild conditions, operational simplicity, avoids high-pressure H₂. mdpi.comresearchgate.net |

Ring-Closing Metathesis Reactions in Pyrrolidine Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of cyclic compounds, including the pyrrolidine ring system. thieme-connect.com This reaction, particularly the enyne variant, facilitates the formation of the heterocyclic core from acyclic precursors under the influence of transition metal catalysts. acs.orgchim.it

Ring-closing enyne metathesis (RCEYM) is a highly atom-economical process that involves the intramolecular reaction of an alkene and an alkyne moiety within the same molecule to form a cyclic compound containing a conjugated diene. acs.orgorganic-chemistry.orgnih.govorganic-chemistry.org This method has been successfully employed to prepare a variety of pyrrolidine derivatives from appropriately substituted enyne precursors containing a nitrogen atom. acs.orgorganic-chemistry.orgacs.orgnih.gov The resulting 1,3-diene functionality within the pyrrolidine ring is particularly valuable as it can be used for further synthetic transformations, such as Diels-Alder reactions, to build more complex polycyclic structures. acs.orgnih.gov The reactions are typically carried out under mild conditions and proceed in good to excellent yields. acs.orgorganic-chemistry.org

The success of RCM reactions is heavily dependent on the choice of catalyst. Ruthenium-based carbene complexes, particularly those developed by Grubbs and Schrock, are the most widely used catalysts for these transformations. chim.itorganic-chemistry.org

Grubbs Catalysts: The first-generation and second-generation Grubbs catalysts are highly popular due to their remarkable stability to air and moisture and their tolerance of a wide variety of functional groups. acs.orgorganic-chemistry.org The second-generation catalyst is generally more active and can be used for more sterically demanding substrates. acs.orgorganic-chemistry.org

Hoveyda-Grubbs Catalysts: These are modified second-generation catalysts that often exhibit enhanced stability and activity. nih.gov

Schrock Catalysts: Molybdenum-based Schrock catalysts are known for their very high activity, which makes them useful for the conversion of sterically hindered or less reactive substrates. organic-chemistry.org

The selection of the appropriate catalyst is crucial for optimizing the reaction yield and efficiency. For many pyrrolidine syntheses via RCEYM, the first-generation Grubbs catalyst provides a good balance of reactivity and cost-effectiveness, while the second-generation catalysts are employed for more challenging cyclizations. acs.orgorganic-chemistry.org

| Catalyst Generation | Common Name | Key Characteristics |

| First Generation | Grubbs Catalyst I | Good functional group tolerance, stable, cost-effective. acs.orgorganic-chemistry.org |

| Second Generation | Grubbs Catalyst II | Higher activity, more effective for hindered substrates, stable. acs.orgorganic-chemistry.org |

| Molybdenum-based | Schrock Catalyst | Very high activity, useful for challenging substrates. organic-chemistry.org |

Intramolecular Cyclization and Cascade Reactions

Intramolecular cyclization represents a powerful and direct approach for constructing the pyrrolidine ring from acyclic precursors. These methods often offer high atom economy and the ability to control stereochemistry.

Radical cyclizations are a robust method for forming five-membered rings. diva-portal.org These reactions typically involve the generation of a radical at a specific position in an acyclic precursor, which then attacks an unsaturated moiety, such as an alkene or alkyne, within the same molecule to form the pyrrolidine ring. diva-portal.org The 5-exo-trig cyclization, where a radical external to the newly formed ring attacks a double bond to form a five-membered ring, is a particularly favored pathway. diva-portal.orgdiva-portal.org

The process generally starts with a radical precursor, often containing a halogen or a phenylseleno group, which can be cleaved homolytically using a radical initiator like azobisisobutyronitrile (AIBN) and a reagent such as tris(trimethylsilyl)silane (B43935) (TTMSS). organic-chemistry.org For instance, the cyclization of N-allyl-N-dimethylphosphinoyl-2-aminopropyl phenyl selenide (B1212193) under UV irradiation using TTMSS/AIBN yields the corresponding pyrrolidine with a cis/trans ratio of 10/1. organic-chemistry.org

Recent advancements have also focused on iminyl radical cyclizations, which can be initiated under microwave irradiation or through photoredox catalysis. nsf.gov These methods allow for the synthesis of functionalized pyrrolines from O-acyloximes or O-aryloximes via a 5-exo-trig cyclization pathway. nsf.gov The diastereoselectivity of these cyclizations can be influenced by factors such as the choice of nitrogen-protecting group and the reaction temperature. diva-portal.org For example, a diphenylphosphinoyl protecting group has been shown to direct cyclization to be highly cis-selective, achieving cis/trans ratios as high as 24/1. diva-portal.org

| Precursor Type | Radical Generation | Key Features | Reference |

|---|---|---|---|

| Selenium-containing precursors | Cleavage of C-Se bond | Forms 2,4- and 3,4-disubstituted pyrrolidines. Diastereoselectivity influenced by N-protecting groups. | diva-portal.org |

| N-allyl-N-dimethylphosphinoyl-2-aminopropyl phenyl selenide | TTMSS / AIBN / UV irradiation | Yielded pyrrolidine with a 10/1 cis/trans ratio. | organic-chemistry.org |

| O-phenyloximes | Microwave irradiation | Forms functionalized pyrrolines via iminyl radical cyclization. | nsf.gov |

Metal-catalyzed intramolecular hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond within the same molecule, providing a direct route to N-heterocycles like pyrrolidines. A variety of metals, including copper, titanium, zirconium, and lanthanides, have been shown to catalyze these transformations. sci-hub.se

Copper salts, such as Cu(OTf)₂, have proven to be effective and inexpensive catalysts for the intramolecular hydroamination of allenylamines. sci-hub.se Depending on the substitution pattern of the allenylamine, this method can yield either 3-pyrrolines (via endo-cyclization) or 2-alkenylpyrrolidines (via exo-cyclization) in good to excellent yields. sci-hub.se For example, γ-allenylamines undergo exo-cyclization to form 2-vinylpyrrolidines, while α-allenylamines cyclize in an endo fashion to produce 3-pyrrolines. sci-hub.se

In addition to transition metals, Brønsted acids like triflic acid (TfOH) or sulfuric acid can catalyze the cyclization of aminoalkenes that have an electron-withdrawing group on the nitrogen atom. nih.gov This approach has been successfully used to form various pyrrolidines and piperidines in excellent yields. nih.gov More recently, chiral Brønsted acids, such as imidodiphosphorimidates (IDPi), have been employed for the enantioselective intramolecular hydroamination of alkenes, yielding pyrrolidines with quaternary stereocenters in high yield and enantioselectivity. chemrxiv.org

| Catalyst | Substrate | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Cu(OTf)₂ | Allenylamines | 3-Pyrrolines or 2-Alkenylpyrrolidines | Catalyst is inexpensive and less toxic. Reaction outcome (endo vs. exo) depends on substrate structure. | sci-hub.se |

| Triflic Acid (TfOH) | N-protected Alkenylamines | Pyrrolidines | Requires an electron-withdrawing group on the nitrogen; proceeds in excellent yields. | nih.gov |

| Imidodiphosphorimidate (IDPi) | N-nosyl Alkenylamines | Chiral Pyrrolidines | Enantioselective synthesis of pyrrolidines with quaternary stereocenters. | chemrxiv.org |

Palladium catalysis offers a versatile platform for constructing pyrrolidine rings through various intramolecular cyclization strategies. One notable approach is the palladium(0)-catalyzed intramolecular allylation, which relies on the generation of a π-allyl-palladium complex from an allylic precursor tethered to a nucleophile. nih.gov This methodology has been used to create 3,4-disubstituted pyrrolidin-2-ones with high diastereoselectivity, exclusively favoring the trans isomer through a 5-exo-trig ring closure. nih.gov

Another powerful strategy is the palladium-catalyzed carboamination of γ-(N-arylamino)alkenes with vinyl bromides, which affords N-aryl-2-allyl pyrrolidines. nih.gov These reactions proceed with high diastereoselectivity, leading to trans-2,3- and cis-2,5-disubstituted pyrrolidines. nih.gov

Furthermore, palladium-catalyzed reactions involving the cyclization of 5-vinyloxazolidinones with activated alkenes have been developed to synthesize highly substituted pyrrolidines. qub.ac.uk This process can create pyrrolidines that possess two adjacent quaternary centers, demonstrating the power of this method for constructing complex molecular architectures. qub.ac.uk

Ring Contraction Reactions from Larger Heterocycles (e.g., Pyridines)

An alternative and innovative approach to synthesizing pyrrolidines involves the skeletal rearrangement or contraction of larger, more readily available heterocyclic rings like pyridines. osaka-u.ac.jpnih.govresearchgate.net This strategy is promising for drug discovery as it leverages abundant and inexpensive starting materials. nih.govresearchgate.net

A recently developed method reports the photo-promoted ring contraction of pyridines using a silylborane reagent to produce pyrrolidine derivatives. osaka-u.ac.jpnih.govwilddata.cn This reaction proceeds via a unique mechanism involving several key intermediates. nih.govresearchgate.net The proposed pathway begins with the formation of a 2-silyl-1,2-dihydropyridine intermediate. osaka-u.ac.jpresearchgate.net This species then undergoes a photochemical or thermal silyl migration to form a vinylazomethine ylide. nih.govresearchgate.net This ylide intermediate subsequently cyclizes to yield a 2-azabicyclo[3.1.0]hex-3-ene skeleton, a functionalized pyrrolidine precursor. osaka-u.ac.jpnih.gov This photo-promoted reaction displays a broad substrate scope and high functional group compatibility. nih.govresearchgate.net

| Step | Intermediate | Description | Reference |

|---|---|---|---|

| 1 | 2-Silyl-1,2-dihydropyridine | Initial product from the reaction of pyridine with silylborane. | osaka-u.ac.jpresearchgate.net |

| 2 | Vinylazomethine ylide | Formed via photochemical or thermal silyl migration from the dihydropyridine. | nih.govresearchgate.net |

| 3 | 2-Azabicyclo[3.1.0]hex-3-ene | The final pyrrolidine-containing product formed from the cyclization of the ylide. | osaka-u.ac.jpnih.govwilddata.cn |

The 2-azabicyclo[3.1.0]hex-3-ene derivatives produced from the photo-promoted ring contraction are valuable synthetic intermediates. osaka-u.ac.jpnih.gov They serve as versatile building blocks that can be further transformed into a variety of functionalized pyrrolidines and other nitrogenous compounds. nih.govresearchgate.net The synthetic utility of these intermediates allows for the introduction of diverse substituents onto the pyrrolidine core, enabling access to a wide chemical space. osaka-u.ac.jpresearchgate.net

Strategies for functionalization can be applied either before or after the ring contraction. The pyridine starting material can be functionalized at various positions using established methods, and these functional groups are often well-tolerated in the ring contraction reaction. researchgate.netresearchgate.net This pre-functionalization approach allows for the synthesis of pyrrolidines with specific substitution patterns. Alternatively, the resulting bicyclic product can be subjected to further chemical transformations to elaborate its structure, providing a modular approach to complex pyrrolidine analogues. nih.govresearchgate.net

Derivatization and Functionalization Strategies

Once the basic 2-(substituted-benzyl)pyrrolidine scaffold is synthesized, further derivatization and functionalization are often required to develop analogues with specific properties. These strategies focus on introducing new chemical groups or transforming existing ones in a controlled manner.

The introduction of new substituents onto the pyrrolidine ring with control over the resulting stereochemistry is crucial for creating complex and biologically active molecules. Several stereoselective methods are applicable to scaffolds like this compound.

One powerful approach involves the use of metallocarbene chemistry. A highly stereoselective route to functionalized pyrrolidines can be achieved through the metal-catalyzed diverted N-H insertion of diazocarbonyl compounds with β-aminoketone derivatives. researchgate.net Catalysts based on rhodium(II), copper(I), and iron(III) can promote this process, leading to a wide range of highly substituted proline derivatives. researchgate.net The reaction proceeds through an initial metallocarbene N-H insertion, which is then diverted by an intermolecular aldol (B89426) reaction to create the substituted ring system. researchgate.net

Another established method is the heterogeneous catalytic hydrogenation of highly substituted pyrrole systems. This reduction can be highly diastereoselective, creating up to four new stereocenters with excellent control. nih.gov The process is thought to occur in a two-step sequence where an initial reduction directs the subsequent stereoselective hydrogenation of the pyrrole ring. nih.gov

Multicomponent reactions also offer a convergent and diastereoselective pathway to highly functionalized pyrrolidinones. nih.gov These complex scaffolds can serve as versatile building blocks for further modification, allowing for the introduction of additional substituents. For instance, a multicomponent approach can be used to access hydroindole cores, which feature a quaternary substituted pyrrolidine ring, demonstrating the ability to build complex, stereochemically rich structures from simpler precursors. nih.gov

Furthermore, starting from readily available chiral precursors like L-proline provides a reliable way to introduce functionality. mdpi.comresearchgate.net The existing stereocenter of proline can direct the stereoselective addition of new groups to the pyrrolidine ring.

Creating analogues with different substitution patterns often involves transforming existing functional groups on the pyrrolidine ring or its substituents. These transformations expand the chemical diversity of the core structure.

A key strategy involves the modification of functional groups derived from a chiral precursor like L-proline. The carboxylic acid group of proline, for example, can be transformed into a variety of other functionalities. researchgate.net A notable example is the synthesis of N-benzyl-2-(5-substituted-1,3,4-oxadiazolyl)pyrrolidine derivatives. In this process, the carboxylic acid of an N-benzylpyrrolidine precursor is converted to a carbohydrazide, which is then cyclized to form the 1,3,4-oxadiazole (B1194373) ring, demonstrating a significant alteration of the substitution pattern at the C-2 position. researchgate.net

The table below illustrates examples of transformations used to generate pyrrolidine analogues with varied substitution patterns.

| Starting Material Class | Transformation | Resulting Analogue Class | Ref. |

| N-Benzylpyrrolidine-2-carboxylic acid | Conversion to carbohydrazide, then cyclization | N-Benzyl-2-(1,3,4-oxadiazolyl)pyrrolidine | researchgate.net |

| Highly functionalized pyrrolidinones | Intramolecular cyclization | Bicyclic N-heterocycles (e.g., hydroindoles) | nih.gov |

| Substituted Pyrroles | Catalytic Hydrogenation | Fully saturated, multi-substituted pyrrolidines | nih.gov |

These methods highlight the versatility of the pyrrolidine scaffold, allowing for the generation of a broad library of analogues from a common intermediate through well-established chemical transformations.

Kinetic Resolution and Asymmetric Synthesis Strategies for Enantiopure this compound

For applications where a single enantiomer of a chiral compound is required, asymmetric synthesis and kinetic resolution are indispensable tools. These methods are used to either selectively produce one enantiomer or to separate a racemic mixture.

Kinetic Resolution is a process in which one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer. whiterose.ac.ukethz.ch The effectiveness of a kinetic resolution is measured by the selectivity factor (s), which compares the relative rates of reaction for the two enantiomers. ethz.ch

Several kinetic resolution strategies are applicable to 2-substituted pyrrolidines:

Chiral Acid Catalysis: Racemic 2-substituted cyclization precursors can be subjected to aza-Michael cyclization catalyzed by a chiral phosphoric acid, such as (R)-TRIP. By stopping the reaction at approximately 50% conversion, kinetic resolution can be achieved, yielding enantioenriched products and starting materials. whiterose.ac.uk

Enzymatic Resolution: Enzymes are highly effective chiral catalysts for kinetic resolution. Lipases, for example, can be used to selectively acylate or hydrolyze one enantiomer of a racemic pyrrolidine derivative, allowing for the separation of the enantiomers. researchgate.net

Catalytic Hydrosilylation: The kinetic resolution of 2,5-disubstituted pyrrolines has been accomplished using hydrosilylation with a chiral titanocene (B72419) catalyst, (EBTHI)TiF₂, efficiently separating the enantiomers. nih.gov

Asymmetric Synthesis aims to directly produce a single enantiomer, avoiding the need to resolve a racemic mixture.

Asymmetric Deprotonation: The use of a chiral base, such as n-butyllithium complexed with a chiral ligand like (-)-sparteine, can selectively deprotonate one enantiomer of an N-Boc protected pyrrolidine. whiterose.ac.uk The resulting enantiomerically enriched organolithium species can then be trapped with an electrophile to yield an enantioenriched 2-substituted pyrrolidine.

Catalytic Asymmetric Synthesis: A powerful strategy involves combining H/D exchange and an azomethine ylide-involved 1,3-dipolar cycloaddition. nih.gov This method allows for the construction of enantioenriched α-deuterated pyrrolidine derivatives, demonstrating precise control over the formation of a stereocenter. nih.gov

Organocatalysis: Chiral pyrrolidine-containing organocatalysts can be used to promote asymmetric reactions, such as the Michael addition of aldehydes to nitroalkenes, producing enantioenriched products. researchgate.net

The table below summarizes key strategies for obtaining enantiopure pyrrolidines.

| Strategy | Method | Chiral Influence | Application Example | Ref. |

| Kinetic Resolution | Aza-Michael 'Cycle' Reaction | Chiral Phosphoric Acid (e.g., (R)-TRIP) | Resolution of racemic 2-substituted pyrrolidine precursors | whiterose.ac.uk |

| Kinetic Resolution | Enzymatic Acylation/Hydrolysis | Lipases | Resolution of various multisubstituted pyrrolidines | researchgate.net |

| Kinetic Resolution | Hydrosilylation | Chiral Titanocene Catalyst | Resolution of 2,5-disubstituted pyrrolines | nih.gov |

| Asymmetric Synthesis | Asymmetric Deprotonation | Chiral Ligand (e.g., (-)-sparteine) | Synthesis of enantioenriched N-Boc-2-substituted pyrrolidines | whiterose.ac.uk |

| Asymmetric Synthesis | 1,3-Dipolar Cycloaddition | Chiral Catalyst | Synthesis of enantioenriched α-deuterated pyrrolidines | nih.gov |

These advanced synthetic strategies provide robust pathways to access enantiomerically pure this compound and its analogues, which is essential for their evaluation in stereospecific applications.

Mechanistic Investigations of Formation and Reactivity

Elucidation of Reaction Pathways and Transition States

The formation of the 2-(2,4,6-trimethylbenzyl)pyrrolidine ring can be envisioned through several synthetic strategies, with intramolecular C-H amination and [3+2] cycloadditions being prominent examples. The elucidation of the precise reaction pathways involves a synergistic approach combining computational modeling and experimental studies. These investigations aim to map out the potential energy surface of the reaction, identifying key intermediates and the transition states that connect them.

For instance, in a copper-catalyzed intramolecular C-H amination, the reaction is proposed to proceed through a series of steps involving the catalyst, the substrate, and various intermediates. acs.org Mechanistic studies focus on understanding the sequence of bond-forming and bond-breaking events that lead to the final pyrrolidine (B122466) product.

Computational Chemistry and Quantum-Chemical Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for probing reaction mechanisms. beilstein-journals.org These methods allow for the in-silico exploration of reaction pathways, providing detailed insights into the geometries and energies of reactants, intermediates, transition states, and products. nih.gov Quantum-chemical calculations can be used to model the formation of the pyrrolidine ring, shedding light on the electronic and steric factors that govern the reaction's progress.

| Reaction Step | Transition State | Calculated ΔG‡ (kcal/mol) | Description |

|---|---|---|---|

| N-H Activation | TS1 | 12.5 | Initial activation of the amine precursor. |

| C-H Bond Cleavage | TS2 | 21.8 | Rate-determining intramolecular hydrogen atom transfer. |

| C-N Bond Formation | TS3 | 15.3 | Reductive elimination to form the pyrrolidine ring. |

The non-planar nature of the pyrrolidine ring means it can adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.gov The presence of substituents significantly influences the preferred conformation. The 2,4,6-trimethylbenzyl group is exceptionally bulky, and its presence at the 2-position of the pyrrolidine ring would create substantial steric hindrance.

Conformational analysis, using computational methods, can predict the most stable arrangement of the 2,4,6-trimethylbenzyl group relative to the pyrrolidine ring. This group will likely adopt a pseudo-equatorial position to minimize steric clashes with the ring's hydrogen atoms. nih.gov This steric bulk not only affects the ground-state conformation of the molecule but also plays a critical role in the transition states of its formation and subsequent reactions. The steric hindrance imposed by the mesityl group can block certain reaction trajectories, thereby influencing the stereochemical outcome of reactions. rsc.orgmdpi.com

Experimental Mechanistic Probes (e.g., Deuterium Labeling, Radical Trapping)

While computational studies provide a theoretical framework, experimental evidence is essential to validate proposed mechanisms. Techniques such as isotopic labeling are powerful tools for this purpose. For instance, the kinetic isotope effect (KIE) can be measured by replacing a hydrogen atom with a deuterium atom at a position believed to be involved in the rate-determining step.

In the context of this compound synthesis via C-H amination, if the cleavage of a specific C-H bond is rate-determining, deuterating this position should lead to a significant decrease in the reaction rate (a primary KIE > 1). Such experiments have been used to confirm that C-H bond cleavage is indeed the turnover-limiting step in similar copper-catalyzed amination reactions for pyrrolidine synthesis. acs.orgnih.gov For example, a competition experiment between a deuterated and non-deuterated substrate can provide a kH/kD value, offering direct evidence for the involvement of that C-H bond in the RDS. nih.gov

Role of the 2,4,6-Trimethylbenzyl Group in Reaction Mechanism and Selectivity

The 2,4,6-trimethylbenzyl substituent is not merely a passive component of the molecule; its electronic and, most significantly, its steric properties actively influence the course of chemical reactions. The three methyl groups on the benzene (B151609) ring create a highly congested environment around the benzylic carbon and one face of the pyrrolidine ring.

This steric bulk can direct incoming reagents to the less hindered face of the molecule, a principle known as steric shielding. mdpi.com In the transition state of a reaction, conformations that minimize steric repulsion between the bulky trimethylbenzyl group and other reactants or parts of the molecule will be energetically favored, leading to a specific stereochemical outcome. researchgate.net

Influence on Diastereoselectivity and Enantioselectivity

In asymmetric synthesis, controlling the three-dimensional arrangement of atoms is paramount. The 2,4,6-trimethylbenzyl group can act as a powerful stereodirecting group, influencing both diastereoselectivity and enantioselectivity.

When a new stereocenter is formed in a molecule that already contains the this compound moiety, the bulky group can effectively block one face of the reacting center. This forces an incoming reagent to approach from the opposite, less hindered face, resulting in the preferential formation of one diastereomer over the other. researchgate.net The degree of diastereoselectivity achieved often correlates with the steric demand of the directing group.

In enantioselective synthesis, where the goal is to produce one enantiomer of a chiral molecule preferentially, the principles are similar. For example, in the catalytic asymmetric 1,3-dipolar cycloaddition of an azomethine ylide to form a substituted pyrrolidine, the stereochemical outcome is highly dependent on the catalyst and the substituents. mappingignorance.org If the 2,4,6-trimethylbenzyl group is part of the starting material or a chiral auxiliary, its steric influence can be harnessed to achieve high levels of enantiomeric excess (ee). The bulky group can interact with the chiral catalyst-substrate complex in the transition state, amplifying the energy difference between the pathways leading to the two different enantiomers.

| 2-Aryl Substituent | Diastereomeric Ratio (anti:syn) | Description |

|---|---|---|

| Benzyl (B1604629) | 75:25 | Moderate facial shielding by the phenyl group. |

| 2,6-Dimethylbenzyl | 92:8 | Increased steric hindrance from ortho-methyl groups enhances facial selectivity. |

| 2,4,6-Trimethylbenzyl | >98:2 | Substantial steric bulk effectively blocks one face of the pyrrolidine ring, leading to high diastereoselectivity. |

Steric Shielding and Chiral Induction Effects

The 2,4,6-trimethylbenzyl group, also known as the mesityl group, is a bulky substituent that plays a crucial role in directing the stereochemical outcome of reactions involving the pyrrolidine ring. Its significant steric presence influences the approach of reagents, thereby creating a shielded environment on one face of the molecule. This steric hindrance is a key factor in chiral induction, where the presence of a chiral center influences the creation of a new stereocenter with a specific configuration.

The methyl groups at the ortho positions of the benzyl substituent restrict the rotation around the C-N bond, leading to a conformationally rigid system. This rigidity is essential for effective chiral induction, as it locks the pyrrolidine ring in a preferred orientation, exposing one face to incoming reactants while shielding the other. This effect is particularly pronounced in reactions at the stereogenic centers of the pyrrolidine ring, where the bulky mesityl group can dictate the trajectory of nucleophilic or electrophilic attack.

In the context of asymmetric synthesis, the N-(2,4,6-trimethylbenzyl) group can act as a chiral auxiliary. By controlling the conformation of the pyrrolidine ring, it enables diastereoselective transformations. The stereochemical information is transferred from the existing chiral centers of the pyrrolidine to the newly formed stereocenters, often with a high degree of fidelity. The effectiveness of this chiral induction is, however, sensitive to the specific reactants and reaction conditions, with steric effects being a determining factor in the observed selectivity.

Mechanisms of Aromatization and Dehydrogenation of N-(2,4,6-Trimethylbenzyl)pyrrolidine Derivatives

The conversion of N-(2,4,6-trimethylbenzyl)pyrrolidine derivatives into the corresponding N-arylpyrroles is a significant transformation that involves aromatization through dehydrogenation. This process has been the subject of detailed mechanistic studies, particularly focusing on methods that allow for the retention and transfer of chirality.

Visible-light photoredox catalysis has emerged as a powerful tool for the oxidative dehydrogenation of N-heterocycles, including N-substituted pyrrolidines. This method offers a mild and efficient alternative to traditional oxidation methods that often require harsh reagents and high temperatures. The mechanism of photoredox-catalyzed dehydrogenation of N-benzylpyrrolidines generally proceeds through a sequence of single-electron transfer (SET) and hydrogen-atom transfer (HAT) steps.

The process is initiated by the photoexcitation of a photocatalyst, which then engages in an SET event with the pyrrolidine substrate to form a radical cation. Subsequent deprotonation at a carbon alpha to the nitrogen generates an α-amino radical. This radical can then undergo further oxidation and deprotonation steps to form an enamine or iminium ion intermediate. A final oxidation and deprotonation sequence leads to the aromatic pyrrole (B145914) ring.

In the case of N-(2,4,6-trimethylbenzyl)pyrrolidine derivatives, the reaction is facilitated by the electron-rich nature of the nitrogen atom. The photocatalytic cycle is sustained by a sacrificial oxidant that regenerates the ground state of the photocatalyst. The choice of photocatalyst, oxidant, and solvent can significantly influence the efficiency and selectivity of the aromatization process.

Table 1: Key Intermediates in the Photoredox-Catalyzed Dehydrogenation of N-Benzylpyrrolidines

| Intermediate | Description |

| Pyrrolidine Radical Cation | Formed via single-electron transfer from the pyrrolidine to the excited photocatalyst. |

| α-Amino Radical | Generated after deprotonation of the radical cation at the α-carbon. |

| Iminium Ion | A key intermediate formed through oxidation of the α-amino radical. |

| Dihydropyrrole | Formed en route to the final aromatic pyrrole. |

A particularly fascinating aspect of the aromatization of chiral N-(2,4,6-trimethylbenzyl)pyrrolidine derivatives is the transfer of stereochemical information from a stereocenter within the pyrrolidine ring (central chirality) to the newly formed C-N chiral axis in the resulting N-arylpyrrole product (axial chirality). This process, known as central-to-axial chirality transfer, is of great interest for the synthesis of atropisomeric compounds, which are molecules that are chiral due to restricted rotation around a single bond.

The mechanism of this chirality transfer relies on the conformational rigidity imposed by the bulky 2,4,6-trimethylbenzyl group. During the dehydrogenation and aromatization process, the steric interactions between the ortho-methyl groups of the benzyl substituent and the substituents on the newly forming planar pyrrole ring dictate the rotational preference around the C-N bond. This leads to the preferential formation of one atropisomer over the other.

Research has shown that in the aromatization of an N-2,4,6-trimethylbenzyl pyrrolidine derivative, a high degree of atroposelectivity can be achieved. For instance, the oxidation of a pyrrolidine with a phenyl substituent in the maleimide moiety resulted in the corresponding pyrrole with 86% enantiomeric excess (ee). However, the efficiency of this chirality transfer can be influenced by steric factors. In a similar reaction with a different substrate, a lower atroposelectivity was observed, which was attributed to less favorable steric interactions in the transition state leading to the atropisomeric product.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate the mechanistic details of this chirality transfer. These studies help in understanding the stability of different conformations and the energy barriers for the interconversion of atropisomers, providing insights into the origins of the observed stereoselectivity.

Table 2: Atroposelectivity in the Aromatization of N-(2,4,6-Trimethylbenzyl)pyrrolidine Derivatives

| Substrate Substituent | Product | Atroposelectivity (ee) |

| Phenyl (in maleimide moiety) | N-(2,4,6-Trimethylbenzyl)-pyrrole derivative | 86% |

| Dimethyl fumarate derived | N-(2,4,6-Trimethylbenzyl)-pyrrole derivative | 60% |

Role As a Ligand and Catalyst Precursor in Organometallic Chemistry and Catalysis

Development and Design of N-(2,4,6-Trimethylbenzyl)pyrrolidine-Based Ligands

The design of effective organocatalysts often hinges on creating a well-defined chiral environment around the active site. This is achieved through the careful selection of substituents on a core scaffold, such as pyrrolidine (B122466), to control the trajectory of incoming reactants.

The chiral pyrrolidine motif is a common structural feature in a vast number of biologically active compounds and is a crucial building block in organic synthesis. nih.govnih.gov In organocatalysis, its five-membered secondary amine structure has proven to be exceptionally powerful in aminocatalysis. nih.gov The inherent chirality of proline, a natural amino acid, makes it a readily available starting material for the synthesis of a diverse range of chiral pyrrolidine-based catalysts. nih.gov

The versatility of the pyrrolidine scaffold allows for modifications at various positions of the ring. For instance, substituents at the C-2 position can significantly influence the catalyst's basicity and nucleophilicity, while modifications at the C-4 position can affect the puckering of the ring, thereby altering the catalyst's conformational preference. nih.gov This modularity enables chemists to develop highly specialized catalysts for specific asymmetric transformations. nih.gov

Steric hindrance is a fundamental tool for controlling selectivity in asymmetric catalysis. organic-chemistry.org By introducing bulky substituents on a ligand or catalyst, chemists can create a sterically demanding environment that dictates how a substrate approaches the catalytic center. The 2,4,6-trimethylbenzyl group, also known as a mesityl group, is a prime example of a substituent used to exert such steric control. nih.gov

The incorporation of this bulky group onto the pyrrolidine scaffold, often at the nitrogen atom or at the C-2 position, serves to shield one face of the reactive intermediate, such as an enamine formed between the catalyst and a carbonyl compound. researchgate.net This shielding directs the incoming electrophile to the less hindered face, thereby controlling the stereochemical outcome of the reaction. nih.gov The strategic placement of the methyl groups at the ortho and para positions of the benzyl (B1604629) ring effectively creates a "chiral pocket" that is essential for achieving high levels of enantioselectivity. researchgate.netnih.gov

Applications in Asymmetric Catalysis

Pyrrolidine-based organocatalysts, particularly those bearing sterically demanding groups like the 2,4,6-trimethylbenzyl substituent, have found widespread application in a variety of asymmetric carbon-carbon bond-forming reactions. nih.govnih.govacs.orgrsc.org

Organocatalysis, which avoids the use of metals, is considered a greener and more sustainable approach to chemical synthesis. nih.gov Pyrrolidine derivatives are among the most successful classes of organocatalysts, operating through mechanisms that often involve the formation of enamine or iminium ion intermediates. nih.govnih.gov

The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of carbon-carbon bond formation. Pyrrolidine-based organocatalysts have proven to be highly effective in rendering this reaction enantioselective. nih.govrsc.org In a typical catalytic cycle, the secondary amine of the pyrrolidine catalyst reacts with a donor molecule, such as an aldehyde or ketone, to form a chiral enamine. This enamine then attacks the Michael acceptor (e.g., a nitroolefin), guided by the steric environment created by the catalyst's substituents, such as the 2,4,6-trimethylbenzyl group. nih.gov

Research has demonstrated that novel pyrrolidine-based organocatalysts with bulky substituents at the C-2 position are effective for the Michael addition of aldehydes to nitroolefins, achieving high yields and significant enantioselectivities. nih.govrsc.org

Table 1: Performance of Pyrrolidine-Based Organocatalysts in the Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| OC1 | CH₂Cl₂ | Room Temp | 55 | 60:40 | 60 (syn) |

| OC4 | CH₂Cl₂ | Room Temp | 80 | 85:15 | 75 (syn) |

| OC4 | Methylcyclohexane | 0 | 95 | 90:10 | 85 (syn) |

| OC7 | Methylcyclohexane | 0 | 92 | 88:12 | 82 (syn) |

Data synthesized from studies on novel pyrrolidine organocatalysts with bulky C-2 substituents. nih.gov

The aldol (B89426) reaction is another fundamental C-C bond-forming reaction where pyrrolidine-based catalysts have had a significant impact. nih.govresearchgate.net The catalytic mechanism is similar to the Michael addition, proceeding through a chiral enamine intermediate formed from a ketone donor and the pyrrolidine catalyst. nih.gov This enamine then attacks an aldehyde acceptor, with the catalyst's chiral scaffold directing the stereochemical outcome. niscpr.res.inresearchgate.net

The steric and electronic properties of substituents on the pyrrolidine ring are crucial for achieving high diastereo- and enantioselectivity. nih.gov For example, prolinamide catalysts, which are derivatives of proline, have been successfully used in the asymmetric aldol reaction between ketones like cyclohexanone (B45756) and various aromatic aldehydes. nih.gov

Table 2: Enantioselective Aldol Reaction of Cyclohexanone with p-Nitrobenzaldehyde Using Prolinamide Catalysts

| Catalyst | Additive | Temperature (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

| Prolinamide 6d | None | -20 | 98 | 95:5 | 96 (anti) |

| Prolinamide 6c | None | -20 | 95 | 93:7 | 92 (anti) |

| (S)-Proline | None | Room Temp | 95 | 95:5 | 93 (anti) |

Data adapted from studies on prolinamide organocatalysts. nih.gov

Transition Metal Catalysis with N-(2,4,6-Trimethylbenzyl)pyrrolidine-Derived Ligands

Ruthenium Complexes in Metathesis and Cycloisomerization

While direct applications of 2-(2,4,6-trimethylbenzyl)pyrrolidine in ruthenium-catalyzed metathesis are not extensively documented in readily available literature, the structural motifs it contains are central to highly effective, well-known catalyst systems. Modern ruthenium metathesis catalysts, such as the Hoveyda-Grubbs family, often feature N-heterocyclic carbene (NHC) ligands bearing bulky aryl substituents, most notably the 1,3-bis(2,4,6-trimethylphenyl)imidazolin-2-ylidene (IMes) ligand. beilstein-journals.orgnih.govnih.gov The 2,4,6-trimethylphenyl group is critical to the stability and activity of these catalysts.

The principle involves the formation of a chelate structure where a donor atom, such as the nitrogen in a benzylamine-derived ligand, coordinates to the ruthenium center. beilstein-journals.orgnih.gov This N→Ru coordination influences the catalytic activity by affecting the initiation rate and stability of the catalyst. For instance, increasing the steric bulk of substituents on the nitrogen atom can lengthen and weaken the Ru-N bond, which may lead to a more active catalyst for metathesis reactions. beilstein-journals.org Ligands derived from 2,4,6-trimethylaniline (B148799) (mesidine) are common precursors in the synthesis of such NHC ligands for ruthenium catalysts. nih.gov

In ruthenium-catalyzed cycloisomerization reactions, complexes such as [CpRu(CH3CN)3]PF6 are used to convert diynols into unsaturated ketones and aldehydes, which can then be used to synthesize substituted pyridines and other heterocycles. nih.gov The ligand environment around the ruthenium center is key to controlling the reaction pathway and achieving high molecular complexity from simple starting materials. nih.govresearchgate.net The steric and electronic properties imparted by a ligand like this compound could offer unique selectivity in such transformations.

Table 1: Representative Ruthenium Catalyst Components and Reactions

| Catalyst Component/Precursor | Reaction Type | Key Feature |

|---|---|---|

| 1,3-bis(2,4,6-trimethylphenyl)imidazolidine | Olefin Metathesis | Bulky NHC ligand enhances stability and activity. beilstein-journals.org |

| 2-Vinylbenzylamines | Metathesis Catalyst Synthesis | Precursors for N→Ru chelated catalysts. beilstein-journals.org |

Copper Complexes in Hydrofunctionalization Reactions

Copper-catalyzed hydrofunctionalization reactions are powerful tools for organic synthesis. thieme-connect.deresearchgate.net Copper(I) hydride (CuH) complexes, in particular, are central to these transformations, including the hydroamination of alkenes and alkynes. mit.edu The development of these processes relies heavily on the design of ligands that can stabilize the CuH species and control the stereochemical outcome of the reaction.

While specific data on this compound in copper-catalyzed hydrofunctionalization is sparse, the general principles of using chiral ligands are well-established. For example, in the intramolecular C-H amination to form pyrrolidines and piperidines, copper complexes with tris(pyrazolyl)borate ligands have proven effective. nih.gov The choice of ligand influences the reaction mechanism and efficiency. Furthermore, copper-catalyzed radical hydroboration of ynamides can be achieved, where the ligand environment around the copper center is crucial for the reaction's success. nih.gov A chiral pyrrolidine-based ligand, especially one with significant steric bulk, would be expected to create a well-defined chiral environment around the copper center, enabling enantioselective hydrofunctionalization reactions. mit.edu

Palladium and Rhodium Catalyzed Reactions

Palladium and rhodium catalysts are widely used for a variety of synthetic transformations, including the formation of C-N and C-C bonds to produce heterocyclic structures like pyrrolidines. nih.govnih.govresearchgate.net

In palladium catalysis , ligands play a critical role in modulating the reactivity and selectivity of the metal center. rsc.orgnih.gov For instance, palladium-catalyzed tandem N-arylation/carboamination reactions provide a route to N-aryl-2-benzyl pyrrolidines, with the choice of phosphine (B1218219) ligand being crucial for high yields and diastereoselectivity. nih.gov Similarly, ligand-assisted Pd-catalyzed C-H alkenylation of aliphatic amines can be used to synthesize functionalized pyrrolidines. rsc.org A chiral pyrrolidine-based ligand like this compound could be employed in such reactions to induce asymmetry, leveraging the pyrrolidine's chirality and the benzyl group's steric influence. nih.gov

Rhodium-catalyzed reactions also offer efficient pathways to pyrrolidine derivatives. One-pot syntheses involving Rh(II)-catalyzed reactions of N-sulfonyl-1,2,3-triazoles with styrenes can produce 2,4-substituted pyrrolidines. nih.gov Cationic rhodium(I) complexes are also effective in the intramolecular hydroacylation of alkynals to form cyclic ketones. nih.gov In these systems, the ligand attached to the rhodium center governs the catalytic activity and the stereoselectivity of the transformation. The use of chiral N-heterocyclic carbene ligands with rhodium has been explored for hydroalkenylation reactions, demonstrating the importance of the ligand in defining the catalyst's performance. figshare.com

Table 2: Examples of Pd and Rh-Catalyzed Pyrrolidine Synthesis

| Metal | Reaction Type | Ligand Type Mentioned | Product |

|---|---|---|---|

| Palladium | Tandem N-Arylation/Carboamination | Phosphine (e.g., BINAP) | N-Aryl-2-benzyl pyrrolidines nih.gov |

| Palladium | C-H Alkenylation | Amino acid-derived | Functionalized pyrrolidines rsc.org |

Stereochemical Control and Ligand-Substrate Interactions in Catalytic Cycles

The effectiveness of a chiral ligand in asymmetric catalysis stems from its ability to control the spatial arrangement of reactants around the metal center during the key bond-forming steps of the catalytic cycle. This is achieved through specific ligand-substrate interactions. nih.govnih.gov

The this compound ligand possesses two key features for stereochemical control: the inherent chirality of the pyrrolidine ring and the significant steric bulk of the trimethylbenzyl group. The pyrrolidine scaffold is a "privileged" structure in asymmetric catalysis, and its conformation can be influenced by substituents, thereby controlling the stereochemical environment it projects. rsc.orgbeilstein-journals.org

During a catalytic cycle, the ligand creates a chiral pocket. The substrate must bind to the metal center in a specific orientation within this pocket to minimize steric clashes with the bulky ligand. In the case of our target ligand, the 2,4,6-trimethylbenzyl group would act as a steric wall, blocking certain trajectories of substrate approach. This preferential binding and orientation is what leads to the formation of one enantiomer of the product over the other. nih.govresearchgate.net

For example, in a palladium-catalyzed allylic alkylation, the chiral ligand would differentiate between the two enantiotopic faces of the incoming nucleophile or the two ends of the π-allyl-palladium intermediate. The precise interactions, including steric repulsion and potential non-covalent interactions (like CH-π interactions from the mesityl group), stabilize the transition state leading to the major enantiomer. nih.gov Understanding these interactions is crucial for the rational design of more effective catalysts for stereoselective transformations. nih.govnih.gov

Applications As a Synthetic Building Block and Chemical Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems

While the pyrrolidine (B122466) ring itself is a fundamental building block for many heterocyclic systems, nih.govorganic-chemistry.org no specific literature is available that demonstrates the use of 2-(2,4,6-Trimethylbenzyl)pyrrolidine for these purposes.

Formation of Polycyclic Alkaloid Structures

There are no documented instances of this compound being used as a precursor in the synthesis of polycyclic alkaloids. General strategies for alkaloid synthesis often employ different, more readily available or functionally substituted pyrrolidine derivatives. d-nb.infonih.govnih.govresearchgate.net

Role in the Synthesis of Specialty Chemicals (Non-Pharmaceutical)

Information regarding the application of this compound in the synthesis of non-pharmaceutical specialty chemicals is not available. The subsections below are included as placeholders for potential future research.

Agrochemical Intermediates (if applicable, based on future research)

No published data suggests that this compound serves as an intermediate in the production of agrochemicals. The field of agrochemical synthesis utilizes a variety of heterocyclic compounds, but this specific molecule is not among those documented. nih.gov

Influence of Pyrrolidine Ring Conformation on Reactivity of Derivatives

There are no studies specifically investigating the influence of the pyrrolidine ring conformation on the reactivity of derivatives of this compound. Research on pyrrolidine conformation and its effect on biological activity and reactivity is a general area of study, but it has not been applied to this particular compound. nih.gov The steric bulk of the 2,4,6-trimethylbenzyl group would be expected to significantly influence the conformation and reactivity of the pyrrolidine ring, but this has not been experimentally verified in the literature.

Advanced Spectroscopic and Analytical Techniques for Structural Characterization and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 2-(2,4,6-Trimethylbenzyl)pyrrolidine in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, distinct signals would be expected for the aromatic protons of the trimethylbenzyl (mesityl) group, the methyl protons on the aromatic ring, the benzylic methylene (B1212753) protons, and the protons of the pyrrolidine (B122466) ring. The integration of these signals corresponds to the number of protons in each unique environment, and the splitting patterns (multiplicity) reveal adjacent proton-proton couplings, helping to piece together the molecular framework.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Signals are expected for the quaternary and CH carbons of the aromatic ring, the three methyl carbons, the benzylic methylene carbon, and the four carbons of the pyrrolidine ring. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

2D NMR Spectroscopy: Two-dimensional NMR techniques are essential for definitive structural assignment.

COSY (Correlation Spectroscopy) experiments identify protons that are spin-spin coupled, confirming the connectivity of protons within the pyrrolidine ring and the benzyl (B1604629) fragment.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is critical for connecting the 2,4,6-trimethylbenzyl group to the pyrrolidine ring at the C2 position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyrrolidine-CH₂ (α to NH) | 2.8 - 3.2 | 45 - 50 |

| Pyrrolidine-CH (at C2) | 3.0 - 3.5 | 60 - 65 |

| Pyrrolidine-CH₂ (β to NH) | 1.7 - 2.1 | 24 - 28 |

| Pyrrolidine-CH₂ (γ to NH) | 1.4 - 1.8 | 30 - 35 |

| Benzyl-CH₂ | 2.5 - 3.0 | 35 - 40 |

| Aromatic-CH | 6.8 - 7.0 | 128 - 130 |

| Aromatic-C (quaternary) | - | 135 - 140 |

| Aromatic-CH₃ (para) | 2.2 - 2.3 | 20 - 22 |

| Aromatic-CH₃ (ortho) | 2.3 - 2.5 | 19 - 21 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands:

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine of the pyrrolidine ring.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine and benzyl groups appear just below 3000 cm⁻¹.

Aromatic C=C Bends: Characteristic absorptions in the 1600-1450 cm⁻¹ region indicate the presence of the aromatic ring.

C-N Stretch: A band in the 1250-1020 cm⁻¹ region corresponding to the amine C-N stretching vibration.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Bend | 1450 - 1600 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

For this compound (C₁₄H₂₁N), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value. The fragmentation pattern observed in the mass spectrum, often generated by techniques like electron ionization (EI) or collision-induced dissociation (CID), can provide further structural information. Common fragmentation pathways would likely involve the cleavage of the bond between the benzyl group and the pyrrolidine ring, leading to characteristic fragment ions such as the tropylium (B1234903) ion derived from the trimethylbenzyl group or the pyrrolidinyl cation.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the atomic arrangement can be generated.

For a chiral molecule like this compound, X-ray crystallography can determine its absolute configuration (R or S) when a suitable single crystal is obtained, often through the use of a chiral co-crystallizing agent or by applying anomalous dispersion methods. This technique provides precise bond lengths, bond angles, and torsional angles, offering definitive proof of the molecular connectivity and stereochemistry. Furthermore, it reveals information about the packing of molecules in the crystal lattice and intermolecular interactions such as hydrogen bonding. While specific crystallographic data for this compound is not widely published, this method remains the gold standard for absolute structure determination.

Chromatographic Methods for Purity and Stereoisomer Separation (e.g., Chiral HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the chemical purity of the compound. Using a standard stationary phase (like C18) and a suitable mobile phase, a single peak in the chromatogram would indicate a high degree of purity.

Chiral HPLC: Since this compound is a chiral compound, existing as a pair of enantiomers, chiral HPLC is necessary to separate and quantify each stereoisomer. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The choice of the CSP (e.g., polysaccharide-based, Pirkle-type) and the mobile phase composition are critical for achieving baseline separation of the enantiomers. This analysis is vital for controlling the stereochemical outcome of asymmetric syntheses and for isolating enantiomerically pure forms of the compound.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

While dedicated studies on 2-(2,4,6-trimethylbenzyl)pyrrolidine are not prominent in current literature, the academic contributions of its foundational moieties are vast and profound.

The Pyrrolidine (B122466) Scaffold: Chiral substituted pyrrolidines are among the most common heterocyclic motifs in biologically active compounds and approved pharmaceuticals. nih.govnih.gov The amino acid L-proline, a simple substituted pyrrolidine, catalyzed the birth of modern asymmetric organocatalysis and remains a vital tool for constructing complex molecules in an enantioselective manner. nih.govmdpi.com This scaffold's rigid, five-membered ring structure provides a predictable and effective chiral environment, making it an invaluable building block in asymmetric synthesis and ligand design. nih.govnih.gov Its derivatives are widely used as ligands for transition metals and as chiral controllers. nih.gov

Sterically Demanding Groups in Catalysis: The introduction of bulky substituents onto ligands is a well-established strategy for enhancing catalytic performance. Sterically demanding groups, such as the 2,4,6-trimethylbenzyl moiety, can stabilize catalytically active species by preventing bimolecular decomposition pathways. rsc.org Furthermore, their bulk can create a specific coordination environment around a metal center, influencing substrate approach and thereby controlling selectivity in challenging cross-coupling reactions and other transformations. acs.orgnih.govresearchgate.net In N-heterocyclic carbene (NHC) chemistry, for instance, bulky ligands have been shown to favor the formation of highly active, monoligated metal complexes that facilitate difficult oxidative addition steps. acs.orgnih.gov

The combination of the proven chiral scaffold of pyrrolidine with the significant steric influence of the trimethylbenzyl group positions this compound as a molecule with significant, albeit unrealized, potential in catalysis and materials science.

Unexplored Synthetic Avenues

The synthesis of this compound has not been extensively documented, leaving a rich field of exploration for synthetic chemists. Several plausible routes can be proposed based on established methodologies for preparing 2-substituted pyrrolidines.

Reductive Amination Strategies: One of the most versatile methods for amine synthesis is reductive amination. pearson.com A potential route could involve the reaction of a suitable 1,4-dicarbonyl precursor with 2,4,6-trimethylbenzylamine, followed by an intramolecular cyclization and reduction. A more direct approach might utilize a ruthenium-catalyzed ring expansion of an appropriately substituted cyclopropyl (B3062369) ketone with the amine. nih.gov

Addition of Organometallic Reagents: A highly diastereoselective route could involve the addition of a 2,4,6-trimethylbenzyl Grignard or organolithium reagent to a chiral N-tert-butanesulfinyl imine derived from a γ-chloroaldehyde. rsc.org This method is known to be general and efficient for producing a variety of 2-substituted pyrrolidines with high stereocontrol. rsc.orgrsc.org

Biocatalytic Approaches: Modern sustainable synthesis could employ a transaminase-triggered cyclization. nih.gov This method would involve the asymmetric amination of an ω-chloroketone (1-chloro-4-(2,4,6-trimethylphenyl)butan-2-one) using an engineered transaminase, leading to spontaneous intramolecular cyclization to form the chiral pyrrolidine. nih.gov This approach offers access to either enantiomer with high enantiomeric excess.

Direct Alkylation: While potentially challenging due to sterics, the direct C-alkylation of an N-protected pyrrolidine at the 2-position using a strong base followed by reaction with 2,4,6-trimethylbenzyl bromide could be explored.

These potential synthetic pathways offer different advantages concerning stereocontrol, scalability, and sustainability, as summarized in the table below.

| Synthetic Avenue | Key Precursors | Potential Advantages | Anticipated Challenges | Relevant Methodologies |

|---|---|---|---|---|

| Reductive Amination | 1,4-dicarbonyl equivalent + 2,4,6-trimethylbenzylamine | Convergent; access to diverse analogues. | Control of multiple reactive sites; potential for side reactions. | pearson.comnih.gov |

| Organometallic Addition | γ-chloro N-sulfinyl imine + Mesityl-MgBr | High diastereoselectivity; established chiral auxiliary. | Requires cryogenic conditions; sensitive reagents. | rsc.orgrsc.org |

| Biocatalysis | ω-chloroketone precursor | High enantioselectivity; sustainable (green) method; mild conditions. | Enzyme screening required; substrate scope may be limited. | nih.gov |

| Direct C-Alkylation | N-protected pyrrolidine + 2,4,6-trimethylbenzyl halide | Direct functionalization. | Steric hindrance from mesityl group; potential for over-alkylation. | organic-chemistry.org |

Potential for Novel Ligand Development and Catalytic Applications

The unique structure of this compound, featuring a chiral center, a basic nitrogen atom for metal coordination, and a bulky steric shield, makes it an exceptional candidate for ligand development.

Asymmetric Metal Catalysis: As a chiral P,N- or N,O-type ligand (after further functionalization), it could be applied in a range of asymmetric transformations. The significant steric bulk of the mesityl group could be instrumental in palladium-catalyzed cross-coupling reactions, potentially enabling difficult couplings with sterically hindered substrates or promoting reductive elimination. acs.orgnih.gov The defined chiral pocket created by the ligand could lead to high enantioselectivity in reactions such as asymmetric allylic alkylation or hydrogenation. researchgate.net

Organocatalysis: Drawing inspiration from diarylprolinol silyl (B83357) ethers, the compound could serve as a precursor to a new class of organocatalysts. nih.gov The bulky substituent at the C2 position would directly influence the conformation of the enamine or iminium ion intermediates central to organocatalytic cycles, potentially leading to enhanced stereoselectivity in aldol (B89426), Michael, or Diels-Alder reactions. nih.gov

| Potential Catalytic Application | Catalyst Type | Hypothesized Role of the Ligand | Key Structural Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Metal-Ligand Complex (e.g., with Pd) | Stabilize monoligated active species; enhance reductive elimination. | Steric Bulk (Mesityl Group) |

| Asymmetric Aldol Reaction | Organocatalyst | Create a highly defined chiral environment in the transition state. | Chirality (C2-center), Steric Bulk |

| Asymmetric Hydrogenation | Metal-Ligand Complex (e.g., with Rh, Ir) | Induce high enantioselectivity through chiral pocket formation. | Chirality, N-coordination site |

| Heck Reaction | Metal-Ligand Complex (e.g., with Pd) | Control regioselectivity and prevent catalyst deactivation. | Steric Bulk, N-coordination site |

Computational Predictions for New Derivatives and Reactivity Profiles

Before embarking on extensive synthetic work, computational chemistry offers powerful tools to predict the behavior of this compound and guide the design of new derivatives.

DFT Calculations: Density Functional Theory (DFT) can be employed to determine the molecule's stable conformations, electronic structure, and reactivity descriptors. nih.gov Key properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict its kinetic stability and susceptibility to nucleophilic or electrophilic attack. A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution, identifying the electron-rich nitrogen atom as the primary site for protonation or metal coordination. nih.gov Such studies can rationalize reaction mechanisms and predict the outcomes of transformations. acs.org

Molecular Docking and QSAR: For medicinal chemistry applications, computational tools can predict the potential of derivatives as therapeutic agents. Molecular docking simulations could be used to assess the binding affinity of designed analogues against specific biological targets like enzymes or receptors. researchgate.netnih.gov By generating a library of virtual derivatives with varied substitution patterns, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate structural features with predicted biological activity, streamlining the design of potent and selective inhibitors. nih.govresearchgate.net

| Computational Method | Predicted Property | Implication for Research |

|---|---|---|

| DFT Geometry Optimization | Stable conformers, bond lengths/angles | Understanding steric interactions and preferred 3D structure. |

| DFT Frontier Orbitals (HOMO/LUMO) | Energy gap, orbital distribution | Predicting chemical reactivity and electronic transition properties. |

| Molecular Electrostatic Potential (MEP) | Electron density distribution | Identifying sites for electrophilic and nucleophilic attack. |

| Molecular Docking | Binding affinity and pose at a target site | Guiding the design of potential enzyme inhibitors or receptor ligands. |

| Molecular Dynamics (MD) Simulation | Conformational stability of ligand-protein complex | Assessing the stability of interactions predicted by docking. |

Integration with Flow Chemistry and Sustainable Synthetic Practices

Future synthesis of this compound and its derivatives should leverage modern technologies to enhance efficiency, safety, and sustainability.

Flow Chemistry: The proposed synthetic routes are well-suited for adaptation to continuous flow processes. researchgate.net Flow chemistry offers superior control over reaction parameters like temperature and residence time, which is particularly beneficial for highly exothermic reactions (e.g., Grignard additions) or for optimizing yields in multi-step sequences. rsc.orguc.pt The synthesis of N-heterocycles in flow reactors can lead to higher throughput, easier scalability, and reduced waste compared to traditional batch methods. frontiersin.orgacs.org For instance, a packed-bed reactor containing an immobilized catalyst could be used for a continuous reductive amination process.

Sustainable Practices: Green chemistry principles should be a guiding factor in developing synthetic protocols. This includes the use of biocatalysis, as previously mentioned, which operates in aqueous media under mild conditions. nih.gov Exploring microwave-assisted organic synthesis (MAOS) could dramatically reduce reaction times and energy consumption. nih.govtandfonline.com Furthermore, the selection of benign solvents, minimizing purification steps through telescoped reactions, and maximizing atom economy will be crucial for developing environmentally responsible methods for accessing this promising class of molecules. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for optimizing the synthesis of 2-(2,4,6-Trimethylbenzyl)pyrrolidine?

- Methodological Answer: A factorial design approach is recommended to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). This allows identification of synergistic effects between variables and reduces trial-and-error inefficiencies . For example, varying the molar ratio of trimethylbenzyl halide to pyrrolidine derivatives while monitoring yield via HPLC can reveal optimal stoichiometry. Precedents from pyridine-based syntheses suggest that inert atmospheres (e.g., nitrogen) and anhydrous conditions improve reproducibility .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer: Combine spectroscopic techniques:

- IR Spectroscopy: Compare experimental peaks (e.g., C-N stretching at ~1,200 cm⁻¹, aromatic C-H bending) with reference data from structurally similar pyrrolidine derivatives .

- NMR: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., integration ratios for methyl groups at 2,4,6-positions on the benzyl moiety). Assign signals using 2D-COSY or HSQC for ambiguous protons .

- Mass Spectrometry: High-resolution MS (HRMS) ensures molecular formula accuracy (e.g., [M+H]+ ion matching theoretical mass).

Q. What are critical safety considerations when handling this compound in the lab?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Storage: Store in airtight containers under nitrogen at 2–8°C to prevent oxidation or moisture absorption .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?